Choline Chloride

Catalog No.
S594036
CAS No.
67-48-1
M.F
C5H14NO.Cl
C5H14ClNO
M. Wt
139.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline Chloride

CAS Number

67-48-1

Product Name

Choline Chloride

IUPAC Name

2-hydroxyethyl(trimethyl)azanium chloride

Molecular Formula

C5H14NO.Cl
C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

SGMZJAMFUVOLNK-UHFFFAOYSA-M

SMILES

Array

solubility

Very soluble (NTP, 1992)
Very sol in water and alcohol
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium, Bitartrate, Choline, Bursine, Chloride, Choline, Choline, Choline Bitartrate, Choline Chloride, Choline Citrate, Choline Hydroxide, Choline O Sulfate, Choline O-Sulfate, Citrate, Choline, Fagine, Hydroxide, Choline, O-Sulfate, Choline, Vidine

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

The exact mass of the compound Choline chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)very sol in water and alcoholsolubility in water: misciblesoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758473. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Choline chloride is a quaternary ammonium salt recognized globally as the benchmark hydrogen bond acceptor (HBA) for the formulation of Deep Eutectic Solvents (DES) and as a high-efficiency cationic clay stabilizer. Characterized by its high charge density, extreme hygroscopicity, and a highly electronegative chloride anion, it forms strong hydrogen-bond networks with various donors (e.g., urea, glycerol) to create room-temperature liquid solvents [1]. In industrial procurement, choline chloride is prioritized over traditional ionic liquids and inorganic salts due to its exceptional biodegradability, ultra-low cost, and unique steric profile, making it a critical precursor for green chemistry, electrodeposition, and oilfield fluid engineering [2].

Substituting choline chloride with other choline salts (such as choline bitartrate) fundamentally disrupts Deep Eutectic Solvent (DES) formulation, as these alternative anions lack the concentrated electronegativity of chloride required to induce massive eutectic melting point depressions [1]. Conversely, replacing choline chloride with other quaternary ammonium chlorides (like tetramethylammonium chloride) introduces severe toxicity and reduces biodegradability, negating the environmental value proposition of the resulting solvent [2]. In oilfield applications, attempting to substitute choline chloride with conventional inorganic salts like potassium chloride (KCl) results in significantly lower clay stabilization efficiency, requiring up to a six-fold increase in mass loading to achieve comparable hydration suppression [3].

Clay Hydration Suppression: Choline Chloride vs. Potassium Chloride (KCl)

In water-based drilling muds, choline chloride acts as a highly efficient cationic exchange agent to prevent bentonite swelling. Rheological and filtration control assays demonstrate that approximately 3.5 lb/bbl of choline-based suppressant achieves near-equivalent clay hydration suppression to 20 lb/bbl of standard potassium chloride (KCl) [1]. This superior performance is driven by the bulky quaternary ammonium cation, which effectively intercalates into the clay lattice and resists displacement better than monovalent potassium ions.

Evidence DimensionBentonite clay hydration suppression (mass loading required for equivalent inhibition)
Target Compound Data~3.5 lb/bbl (Choline-based suppressant)
Comparator Or Baseline20 lb/bbl (Potassium Chloride - KCl)
Quantified DifferenceAchieves equivalent clay stabilization at ~82.5% lower mass loading.
ConditionsWater-based mud, 30 lb/bbl bentonite sheared for 30 minutes.

Allows drilling fluid formulators to drastically reduce additive logistics costs and environmental chloride loads while maintaining superior wellbore stability.

Ecotoxicity and Viability: Choline Chloride DES vs. Imidazolium Ionic Liquids

While imidazolium-based ionic liquids (e.g., [Bmim][Cl]) offer tunable solvent properties, their high toxicity and poor biodegradability limit industrial scale-up. Microtox assays using A. fischeri reveal that choline chloride-based systems exhibit EC50 values typically exceeding 1000 mg/L, classifying them as 'practically harmless' and achieving >90% biodegradability[1]. In contrast, standard imidazolium ILs often show EC50 values well below 100 mg/L, indicating moderate to high aquatic toxicity and severe microbial inhibition in wastewater treatment systems [2].

Evidence DimensionAquatic toxicity (EC50 via A. fischeri respiration inhibition)
Target Compound Data>1000 mg/L (Practically harmless, >90% biodegradable)
Comparator Or Baseline<100 mg/L (Imidazolium-based ILs, e.g., [Bmim][Cl])
Quantified Difference>10-fold reduction in aquatic toxicity and significantly higher biodegradability.
ConditionsMicrotox assay / activated sludge biodegradability testing.

Provides a strictly necessary regulatory and environmental compliance pathway for scaling up green solvent extraction and biocatalysis processes.

Eutectic Melting Point Depression: Choline Chloride vs. Isolated Precursors

The primary procurement driver for choline chloride in solvent chemistry is its unmatched ability to act as a hydrogen bond acceptor. When mixed with urea (melting point 133–135 °C) at a 1:2 molar ratio, choline chloride (melting point 302–305 °C) induces a massive steric and electronic disruption, forming the DES 'reline' with a melting point of approximately 12 °C[1]. This >120 °C depression below the lowest-melting precursor is highly specific to the chloride anion's interaction with the hydrogen bond donor, an effect not replicable with bulkier, less electronegative anions like bitartrate.

Evidence DimensionMelting point depression (ΔT) in binary mixture
Target Compound Data~12 °C (Choline Chloride : Urea at 1:2 molar ratio)
Comparator Or Baseline133–135 °C (Pure Urea) / 302–305 °C (Pure Choline Chloride)
Quantified Difference>120 °C reduction in melting point compared to the lowest-melting isolated precursor.
Conditions1:2 molar ratio of HBA to HBD at standard atmospheric pressure.

Proves that choline chloride is the essential precursor for formulating low-cost, room-temperature liquid solvents without requiring complex synthetic steps.

Deep Eutectic Solvent (DES) Manufacturing

As the foundational hydrogen bond acceptor for Type III DESs (e.g., reline, ethaline, glyceline), choline chloride is the exact compound required to achieve room-temperature liquid states for biomass processing, metal extraction, and biocatalysis[1].

High-Performance Water-Based Drilling Fluids

Procured as a high-efficiency clay and shale hydration suppressant, replacing bulk KCl to lower overall additive mass, reduce logistics costs, and prevent bit balling in reactive smectite formations[2].

Non-Aqueous Electroplating Electrolytes

Utilized to formulate conductive, wide-electrochemical-window DES baths for the electrodeposition of metals (e.g., chromium, zinc) where aqueous solutions fail due to hydrogen evolution, offering a non-toxic alternative to traditional ionic liquids [3].

Physical Description

Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992)
Dry Powder; Liquid
WHITE HYGROSCOPIC CRYSTALS.
Colourless or white crystals, also in the form of white crystalline solid

Color/Form

WHITE CRYSTALS
Deliquescent crystals

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

139.0763918 Da

Monoisotopic Mass

139.0763918 Da

Heavy Atom Count

8

LogP

log Kow = -5.16 (est)
-5.16

Decomposition

When heated to decomposition it emits toxic fumes of chloride, /sulfur oxides/, and /Nitrogen oxides/.

Melting Point

577 to 581 °F (Decomposes) (NTP, 1992)
305 °C (decomposes)
305Â °C

UNII

45I14D8O27

Related CAS

62-49-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 560 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 206 of 560 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 354 of 560 companies with hazard statement code(s):;
H315 (99.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Lipotropic Agents; Nootropic Agents
Patients receiving long-term total parenteral nutrition (TPN) develop hepatic steatosis as a complication. Our previous studies have shown this to be caused, at least in part, by choline deficiency. ... four patients (1 man, 3 women) aged 50 +/- 13 years who had low plasma-free choline concentrations 4.8 +/- 1.7 (normal, 11.4 +/- 3.7 nmol/mL) /were studied/. The patients had received TPN for 9.7 +/- 4.7 years. They received parenteral nutrition solutions containing choline chloride (1 to 4 g/d) for 6 weeks. ... During choline administration, the plasma-free choline concentration increased into the normal range within 1 week in all four patients and remained at or above the normal range for all 6 weeks, but decreased back to baseline when choline supplementation was discontinued. Hepatic steatosis resolved completely, as estimated by abdominal computed tomography (CT). Liver density increased from -14.2 +/- 22.3 Hounsfield units (HU) to 8.4 +/- 10.3 HU at week 2 (P = .002); 9.6 +/- 10.7 HU at week 4 and 13.1 +/- 7.3 HU at week 6, as determined by the liver-spleen CT number difference obtained by the subtraction of the average spleen CT number (in HU) from the average liver CT number. This improvement continued up to 4 weeks after choline supplementation (13.8 +/- 2.8 HU). Hepatic steatosis was shown to have recurred in one patient after 10 weeks of return to choline-free parenteral nutrition. The hepatic steatosis associated with parenteral nutrition can be ameliorated, and possibly prevented, with choline supplementation. ...
Previous studies have shown that plasma free choline concentrations are significantly decreased in many long-term home total parenteral nutrition (TPN) patients. Furthermore, low choline status has been associated with both hepatic morphologic and hepatic aminotransferase abnormalities. A preliminary pilot study suggested choline-supplemented TPN may be useful in reversal of these hepatic abnormalities. ... : Fifteen patients (10 M, 5 F) who had required TPN for > or =80% of their nutritional needs were randomized to receive their usual TPN (n = 8), or TPN to which 2 g choline chloride had been added (n = 7) for 24 weeks. Baseline demographic data were similar between groups. Patients had CT scans of the liver and spleen, and blood for plasma free and phospholipid-bound choline, alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, gamma glutamyl transferase (GGT), bilirubin, serum lipids, complete blood count (CBC), and chemistry profile obtained at baseline, and weeks 2, 4, 6, 12, 16, 20, 24, and 34. CT scans were analyzed for Hounsfield unit (HU) densities. RESULTS: There were no significant differences in any measured parameters after 2 weeks. However, at 4 weeks, a significant difference in liver HU between groups was observed (13.3+/-5.0 HU [choline] vs 5.8+/-5.2 HU [placebo], p = .04). This significant trend continued through week 24. Recurrent hepatic steatosis and decreased HU were observed at week 34, 10 weeks after choline supplementation had been discontinued. A significant increase in the liver-spleen differential HU was also observed in the choline group (10.6+/-6.2 HU [choline] vs 1.3+/-3.3 HU [placebo], p = .01). Serum ALT decreased significantly (p = .01 to .05) in the choline group vs placebo at weeks 6,12, 20, and 24. Serum AST was significantly decreased in the choline group by week 24 (p = .02). The serum alkaline phosphatase was significantly reduced in the choline group at weeks 2, 12, 20, 24, and 34 (p = .02 to 0.07). Total bilirubin was normal in these patients and remained unchanged during the study. Serum GGT tended to decrease more in the choline group, but the greater decrease was not statistically significant. ... Choline deficiency is a significant contributor to the development of TPN-associated liver disease. The data suggest choline is a required nutrient for long-term home TPN patients.
Choline salts (...chloride...) are used in treatment of fatty degeneration and cirrhosis of the liver. Results in treatment of advanced fibrotic cirrhosis of liver has been disappointing. It has not been shown conclusively that choline therapy is superior to an adequate diet in treatment of liver diseases.
For more Therapeutic Uses (Complete) data for CHOLINE CHLORIDE (17 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Nootropic Agents

Mechanism of Action

Choline has several roles in body. It is an important component of phospholipids, affects mobilization of fat from liver (lipotropic action), acts as methyl donor, & is essential for formation of neurotransmitter acetylcholine. /Choline/
Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/
Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/
Female Sprague-Dawley rats received approximately 300 mg/kg per day of choline chloride through their drinking water on days 11 of pregnancy through birth and the level of nerve growth factor (NGF) in the hippocampus and frontal cortex of their male offspring was measured at 20 and 90 days of age. Prenatal choline supplementation caused significant increases in hippocampal NGF levels at 20 and 90 days of age, while levels of NGF in the frontal cortex were elevated in choline-supplemented rats at 20 days of age, but not 90 days of age. These results suggest that increases in NGF levels during development or adulthood may be one mechanism underlying improvements in spatial and temporal memory of adult rats exposed to elevated levels of choline chloride perinatally.

Pictograms

Irritant

Irritant

Other CAS

67-48-1

Absorption Distribution and Excretion

A study of choline pharmacokinetics was undertaken in four patients receiving long-term total parenteral nutrition. On consecutive days, 7, 14, 28, and 56 mmol choline chloride were intravenously infused over a 12-hour period in each subject. The choline concentration was determined in plasma at baseline, 1/4, 1, 3, 6, and 12 hours, and 3 and 12 hours after the infusion ended, and in daily 24-hour urine collections. Analysis of variance showed the data fit a two-compartment model in which elimination from the central compartment was saturable significantly better than a one-compartment model in all four subjects (p < 10-8 in all cases), and significantly better than a nonsaturating model in three of the four subjects (p = 1.0 x 10-9, 7.5 x 10-6, 9.4 x 10-11, respectively). The model allowed estimates of the rate constant for choline elimination at ambient levels, first-order rate constants for transfer between central and peripheral compartments, the dissociation constant for the saturable elimination process, the apparent volume of distribution in the central compartment, the steady-state volume of distribution, and the quantities of choline in the central compartment and in the readily exchangeable pool.
Choline chloride, a strong base, was surprisingly well absorbed at pH 7, but absorption was less at lower ph values.
Choline is absorbed from diet as such or as lecithin. Latter is hydrolyzed by intestinal mucosa to glycerophosphoryl choline, which either passes to liver to liberate choline or to peripheral tissues via intestinal lymphatics. /Choline/
Choline chloride (1-2 g, 4 times daily, increasing every 2 days, reaching max of 2-5 g 4 times daily, orally) dose-dependently incr serum choline levels in patients with Huntington's Disease, & incr cerebrospinal fluid choline levels not related to serum levels.
For more Absorption, Distribution and Excretion (Complete) data for CHOLINE CHLORIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Free choline is not fully absorbed, especially after large doses, & intestinal bacteria metabolize choline to trimethylamine. /Choline/
/The/ ability to form choline /de novo via the methylation of phosphatidylethanolamine using S-adenosylmethionine as the methyl donor, mostly in the liver,/ means that some of the demand for choline can ... be met using methyl groups derived from 1-carbon metabolism (via methyl-folate and methionine). Several vitamins (folate, vitamin B12, vitamin B6, and riboflavin) and the amino acid methionine interact with choline in 1-carbon metabolism ... Methionine, methyl-tetrahydrofolate (THF), and choline can be fungible sources of methyl groups. /Choline/
Before choline can be absorbed in the gut, some is metabolized by bacteria to form betaine and methylamines (which are not methyl donors) ... Although some free choline is excreted with urine, most is oxidized in the kidney to form betaine ... /Choline/
Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. Choline used by brain neurons is largely derived from membrane lecithin /(phosphatidylcholine)/, or from dietary intake of choline and lecithin ... Choline derived from lecithin may be especially important when extracellular choline is in short supply, as might be expected to occur in advanced age because of decr brain choline uptake ... /Choline/
For more Metabolism/Metabolites (Complete) data for CHOLINE CHLORIDE (6 total), please visit the HSDB record page.

Wikipedia

Choline_chloride

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF TRIMETHYLAMINE AND CONCENTRATED HYDROCHLORIC ACID, FOLLOWED BY TREATMENT WITH ETHYLENE OXIDE UNDER PRESSURE
Klein, Kapp, US patent 2,623,901 (1952 to Nopco Chemical). Polymorphism: Collin, J Am Chem Soc 79, 6086 (1957).
Chloine is normally produced by the reaction of trimethylamine, ethylene oxide, and water. Its chloride can be produced by the reaction of trimethylene with chlorohydrin.

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Not Known or Reasonably Ascertainable
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE
A SELECTED FOOD ADDITIVE CLASSIFIED AS A NUTRIENT AND DIETARY SUPPLEMENT. /FROM TABLE/
QUALITATIVELY CHOLINE HAS THE SAME PHARMACOLOGICAL ACTIONS AS DOES ACETYLCHOLINE, BUT IT IS FAR LESS ACTIVE. /CHOLINE/
SINCE HUMAN BREAST MILK CONTAINS 7 MG CHOLINE/100 KCAL, COMMITTEE ON NUTRITION OF AMERICAN ACADEMY OF PEDIATRICS (1976) RECOMMENDS THE FORTIFICATION OF INFANT FORMULAS TO THIS LEVEL. /CHOLINE/
CHOLINE IS NOT @ PRESENT AN OFFICIAL DRUG. HOWEVER, PREPN OF...CHOLINE CHLORIDE ARE AVAILABLE.
... The dominating industrial process /for choline/ is reacting ethylene oxide with trimethylamine and water, or an acid if one of its salts is desired, in a batch or continuous manufacturing process.

Analytic Laboratory Methods

Analyte: choline chloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: choline chloride; matrix: chemical purity; procedure: dissolution in water; add glacial acetic acid; potentiometric titration with silver nitrate
Analyte: choline chloride; matrix: pharmaceutical preparation (capsule, tablet), food (bovine liver, cereal, egg yolk, infant formula, meat-based pet food, soybean); procedure: capillary zone electrophoresis with indirect ultraviolet detection at 214 nm; limit of detection: 50 ug/g
Analyte: choline chloride; matrix: pesticide formulation (herbicide); procedure: capillary electrophoresis with indirect ultraviolet detection at 200 nm or electrospray mass spectrometry detection; limit of detection: 5 ug/mL
For more Analytic Laboratory Methods (Complete) data for CHOLINE CHLORIDE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: choline chloride; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of quantitation: 1 nmole/mL
Analyte: choline chloride; matrix: blood (plasma, red blood cell); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 nM
Analyte: choline chloride; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 3.58 uM
Analyte: choline chloride; matrix: cerebrospinal fluid, dialysate, tissue (brain); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 10 fmole
For more Clinical Laboratory Methods (Complete) data for CHOLINE CHLORIDE (12 total), please visit the HSDB record page.

Interactions

Repeated admin of choline chloride to female rats incr liver necrosis caused by carbon tetrachloride.
Lithium admin potentiates effect of exogenous choline on brain acetylcholine levels.
Toxic interaction between choline and morphine ... .
Methotrexate may diminish pools of all choline metabolites. Choline supplementation reverses fatty liver caused by methotrexate admin in rats. /Choline/
For more Interactions (Complete) data for CHOLINE CHLORIDE (6 total), please visit the HSDB record page.

Stability Shelf Life

Keep tightly closed.

Dates

Last modified: 09-13-2023

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